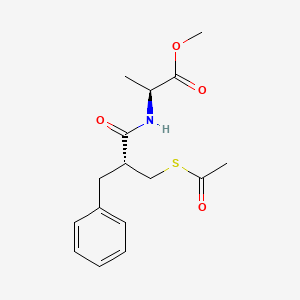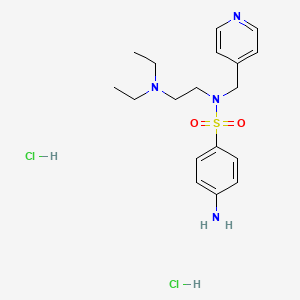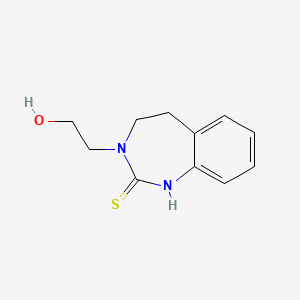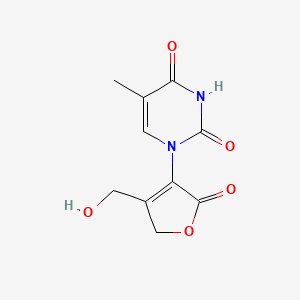
Stavudine impurity D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stavudine impurity D is a chemical compound that is related to stavudine, an antiretroviral medication used to treat HIV/AIDS. Impurities in pharmaceutical compounds like stavudine are critical to identify and analyze, as they can affect the efficacy and safety of the medication. This compound is one of several impurities that can be present in stavudine formulations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of stavudine impurity D involves several steps, starting from thymidine. The process typically includes dehydrogenation and deoxygenation reactions to remove specific hydroxyl groups and introduce double bonds. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate these transformations.
Industrial Production Methods
In industrial settings, the production of this compound is tightly controlled to ensure that the impurity levels remain within acceptable limits. This involves rigorous monitoring of the reaction conditions and purification processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to separate and quantify the impurities.
化学反应分析
Types of Reactions
Stavudine impurity D can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
Stavudine impurity D has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of stavudine formulations.
Biology: Researchers study its effects on biological systems to understand the potential impacts of impurities in pharmaceuticals.
Medicine: It is analyzed to ensure that stavudine medications are safe and effective for patients.
Industry: Pharmaceutical companies use it to monitor and control the quality of their products.
作用机制
The mechanism of action of stavudine impurity D is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in stavudine formulations can potentially affect the overall mechanism of action of the medication by interacting with the active sites of enzymes or receptors involved in HIV replication.
相似化合物的比较
Stavudine impurity D can be compared with other impurities found in stavudine formulations, such as:
Stavudine impurity A: Another related compound that can affect the purity and efficacy of stavudine.
Stavudine impurity B: Known for its potential to cause adverse effects if present in high concentrations.
Stavudine impurity C: Similar in structure but differs in its chemical properties and reactivity.
Each of these impurities has unique characteristics that can influence the quality and safety of stavudine medications. This compound is unique in its specific chemical structure and the types of reactions it undergoes, making it a critical compound to monitor in pharmaceutical formulations.
属性
CAS 编号 |
368890-04-4 |
|---|---|
分子式 |
C10H10N2O5 |
分子量 |
238.20 g/mol |
IUPAC 名称 |
1-[3-(hydroxymethyl)-5-oxo-2H-furan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O5/c1-5-2-12(10(16)11-8(5)14)7-6(3-13)4-17-9(7)15/h2,13H,3-4H2,1H3,(H,11,14,16) |
InChI 键 |
PSFYVNGGPXVTGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2=C(COC2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


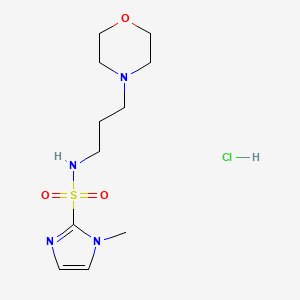
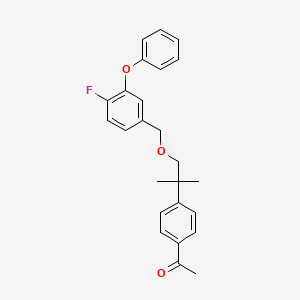
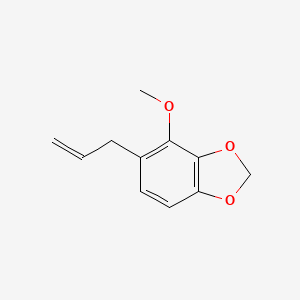
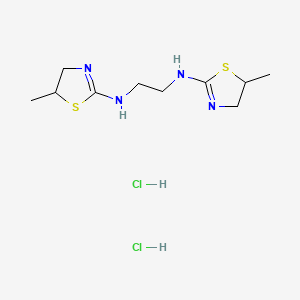
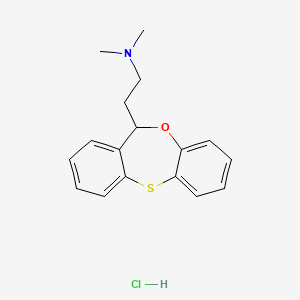
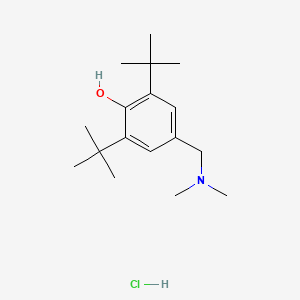
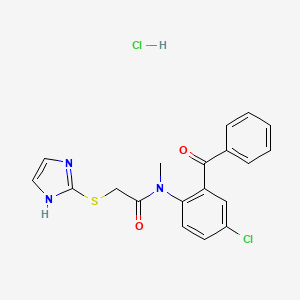
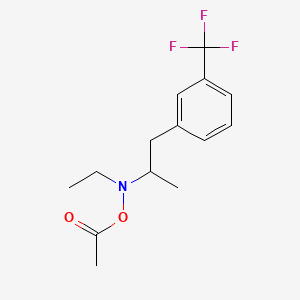
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
